REACTION_CXSMILES
|
[C:1]([C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1C=O)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CO[Si](OC)(OC)[O:20][CH2:21][CH2:22][O:23][Si](OC)(OC)OC.[C:35]([O-])(O)=O.[Na+].C(OCC)C>ClCCl.FC(F)(F)S(OC[Si](C)(C)C)(=O)=O.N1C=CC=CC=1>[C:1]([C:2]1[CH:3]=[C:4]([CH:35]2[O:20][CH2:21][CH2:22][O:23]2)[CH:5]=[CH:6][CH:7]=1)(=[O:8])[C:9]1[CH:10]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=C(C=O)C=CC=C1
|
Name
|
1,2-bis-(trimethoxysiloxy)ethane
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
CO[Si](OCCO[Si](OC)(OC)OC)(OC)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
FC(S(=O)(=O)OC[Si](C)(C)C)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 20° C. for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The ethereal layer was separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted twice more with diethyl ether
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over a mixture of anhydrous Na2CO3 and anhydrous Na2SO4 (1:1)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C=C(C=CC1)C1OCCO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |